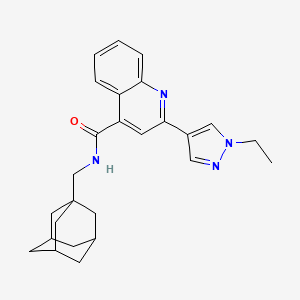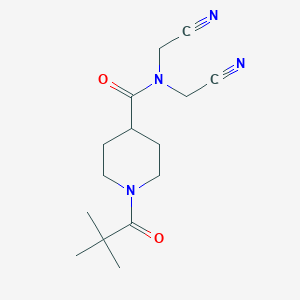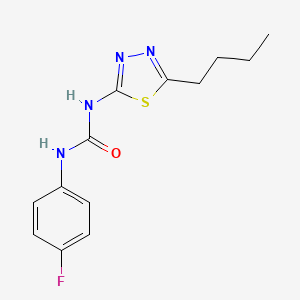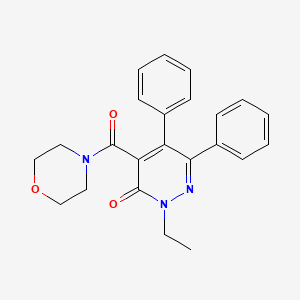
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-ethoxyphenyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidinone and oxazinone derivatives, including structures similar to the compound , often involves starting materials like citrazinic acid and progresses through various steps including condensation, cyclization, and aminolysis to yield the desired products. For instance, a series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized, demonstrating good antibacterial and antifungal activities, comparable to reference drugs (Hossan et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied, revealing details about their conformation and intramolecular interactions. For example, studies on dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates showed insights into their atropisomerism and the energy barriers for rotation around the N-aryl single bond, indicating a complex molecular structure (Yavari et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of these compounds can lead to the formation of various derivatives through reactions such as formylation, alkylation, and cyclization. For instance, the acetylation of specific pyrimidinylacetamide derivatives and their subsequent reactions have been explored to construct nitrogen heterocyclic compounds, illustrating their versatile chemical reactivity (Farouk et al., 2021).
Physical Properties Analysis
The synthesis and analysis of similar compounds often highlight their physical properties, such as solubility, melting points, and crystal structure, providing insights into their potential applications in various fields. For example, the crystal structures of certain 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides have been reported, revealing different molecular conformations and hydrogen bonding patterns (Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity towards different reagents and conditions, have been studied to understand their potential as intermediates in the synthesis of more complex molecules. The formation of isomeric Mannich bases from reactions involving dimethylamine and formaldehyde demonstrates the complex chemical behavior of similar pyrimidinone derivatives (Benghiat & Crooks, 1983).
Applications De Recherche Scientifique
Radiosynthesis and Imaging Applications
A study by Dollé et al. (2008) highlighted the radiosynthesis of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to "2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-ethoxyphenyl)acetamide", for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This research demonstrates the potential of such compounds in diagnostic imaging, particularly for neurological conditions (Dollé et al., 2008).
Anticonvulsant Activity
Severina et al. (2020) conducted a study on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, exploring their potential as anticonvulsant agents. While the core structure varies, the research on closely related compounds indicates the broader applicability of pyrimidinyl derivatives in developing treatments for seizure disorders (Severina et al., 2020).
Antimicrobial and Antifungal Activity
Research by Hossan et al. (2012) on pyrimidinone and oxazinone derivatives fused with thiophene rings, using citrazinic acid as a starting material, revealed significant antibacterial and antifungal activities. Such studies underscore the potential of pyrimidinyl derivatives in developing new antimicrobial agents (Hossan et al., 2012).
Chemical Synthesis and Biological Activities
Another study by Su et al. (1988) explored the chemical synthesis and biological activities of 5-deazaaminopterin analogues bearing substituents at the 5- and/or 7-positions, including pyrimidinyl derivatives. This research contributes to the understanding of how modifications to the pyrimidinyl core can impact biological activity, offering insights into the development of chemotherapeutic agents (Su et al., 1988).
Broad-Spectrum Antifungal Agents
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, demonstrating the versatility of acetamide derivatives in addressing fungal infections. The findings highlight the potential for developing new antifungal treatments based on pyrimidinyl and acetamide chemistry (Bardiot et al., 2015).
Propriétés
IUPAC Name |
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-4-22-14-7-5-13(6-8-14)18-15(20)10-19-12(3)9-11(2)17-16(19)21/h5-9H,4,10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVNXQSKAATYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=NC2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-ethoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine](/img/structure/B4579046.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4579048.png)
![3-ethyl-1-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4579053.png)
![N-(4-bromo-3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4579068.png)



![3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B4579089.png)
![2-{[5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B4579096.png)

![2-nitro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4579101.png)
![1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4579113.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylpropanamide](/img/structure/B4579117.png)
![5-{[(4-fluorobenzyl)thio]methyl}-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4579131.png)